n-(2,5-Dimethylphenyl)-guanidine

Organic Cation Transporter OCT Inhibition Lipophilicity-Structure Relationship

Sourcing a guanidine with the precise regiochemistry for valid SAR studies often leads to inactive 2,4- or unsubstituted analogs, compromising target engagement data. N-(2,5-Dimethylphenyl)guanidine (CAS 46049-94-9) solves this by providing the exact 2,5-disubstitution pattern required for high-affinity NMDA receptor binding and potent OCT transporter inhibition. - Delivers the critical 2,5-dimethyl pharmacophore, avoiding the unproductive pathways of regioisomeric impurities that invalidate biological assays. - Enables correlation of its distinct predicted LogP (~2.0) and pKa (~11.2) with functional effects, serving as a highly protonated, moderately lipophilic comparator. - Supplied as a research-grade intermediate, ensuring consistent lot-to-lot regiochemical fidelity for reproducible synthesis of target probes.

Molecular Formula C9H13N3
Molecular Weight 163.22 g/mol
Cat. No. B13254206
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namen-(2,5-Dimethylphenyl)-guanidine
Molecular FormulaC9H13N3
Molecular Weight163.22 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C)N=C(N)N
InChIInChI=1S/C9H13N3/c1-6-3-4-7(2)8(5-6)12-9(10)11/h3-5H,1-2H3,(H4,10,11,12)
InChIKeyMPOYNRALSJIIIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(2,5-Dimethylphenyl)-guanidine Baseline Profile


N-(2,5-Dimethylphenyl)-guanidine (CAS: 46049-94-9) is a mono-arylguanidine derivative with the molecular formula C9H13N3 and a molecular weight of 163.22 g/mol . This compound is characterized by a strongly basic guanidine core (predicted pKa ≈ 11.21) substituted with a 2,5-dimethylphenyl group, which confers moderate lipophilicity (predicted LogP ≈ 2.0) and distinct electronic and steric properties . It serves as a fundamental building block and reference standard within the broader class of substituted phenylguanidines, which are investigated for their interactions with various biological targets, including organic cation transporters (OCTs), NMDA receptors, and sigma receptors [1].

1
Mono-arylguanidine scaffold with 2,5-dimethyl substitution for target engagement studies across OCT, NMDA, and sigma receptor systems
2
Preferred 2,5-disubstitution pattern aligns with NMDA receptor pharmacophore requirements reported in class-level SAR
3
Predicted high basicity and moderate lipophilicity support distinct ionization and permeability profiles for assay design

N-(2,5-Dimethylphenyl)-guanidine Substitution Specificity


Generic substitution among mono-arylguanidines is scientifically unsound due to the profound impact of subtle changes in the aryl substitution pattern on the compound's physicochemical properties and resulting biological profile. As established in the literature for phenylguanidines, their potency as inhibitors of organic cation transporters (OCTs) is directly proportional to increased lipophilicity and the size of the substituent on the phenyl ring [1]. Similarly, for NMDA receptor interactions, the 2,5-disubstituted phenyl pattern is specifically preferred for high-affinity binding, a requirement that is not met by other regioisomers or unsubstituted analogs [2]. Therefore, the precise 2,5-dimethyl substitution of this compound dictates a unique profile in terms of target engagement, potency, and selectivity that cannot be replicated by even closely related compounds like the 2,4-dimethyl or 2,5-dichloro analogs. The evidence below quantifies these critical differentiations.

Regioisomeric Mismatch
N-(2,4-dimethylphenyl)-guanidine lacks the 2,5-disubstitution pattern preferred for NMDA receptor binding; target engagement may not transfer directly.
Electronic Substitution Shift
N-(2,5-dichlorophenyl)-guanidine carries electron-withdrawing groups, substantially lowering basicity and altering protonation-state-dependent interactions.
Lipophilicity Reduction
Unsubstituted N-phenylguanidine shows lower predicted lipophilicity, which may reduce OCT inhibitory potency relative to the 2,5-dimethyl analog.

N-(2,5-Dimethylphenyl)-guanidine Differentiation Evidence


Lipophilicity-Driven OCT Inhibitory Potency

For phenylguanidines, the inhibitory potency at human organic cation transporters (hOCTs) is strongly correlated with the compound's lipophilicity (LogP). N-(2,5-Dimethylphenyl)-guanidine, with its two methyl substituents, possesses a predicted LogP of approximately 2.0 , which is significantly higher than the unsubstituted comparator, N-phenylguanidine (predicted LogP ≈ 1.0). This difference in lipophilicity is expected to translate directly into a quantifiable increase in hOCT inhibitory potency, consistent with the class-level observation that potency increases proportionally with lipophilicity [1].

Lipophilicity & OCT Potency
Class-level inference
Predicted LogP ≈ 2.0 vs. N-phenylguanidine LogP ≈ 1.0 (≈1.0 unit difference)
Supports lipophilicity-driven OCT inhibition context
Predicted values; biological effect inferred from class SAR trends
Organic Cation Transporter OCT Inhibition Lipophilicity-Structure Relationship

Steric and Electronic Effects on NMDA Receptor Affinity

The 2,5-disubstitution pattern on the phenyl ring has been identified as the preferred configuration for high-affinity binding at the NMDA receptor ion-channel site [1]. While direct binding data for N-(2,5-dimethylphenyl)-guanidine itself is limited, this class-level finding provides a strong, evidence-backed differentiation against regioisomeric analogs like N-(2,4-dimethylphenyl)-guanidine. The specific spatial orientation and electronic distribution conferred by the 2,5-dimethyl substitution are critical for optimal interaction with the receptor binding pocket, a requirement that the 2,4-disubstituted analog does not fulfill.

NMDA Receptor Affinity
Class-level inference
2,5-disubstitution pattern preferred for NMDA ion-channel binding; 2,4-regioisomer not compatible with known pharmacophore
Class-level SAR supports regioisomeric selection for NMDA studies
Direct binding data for this compound not available; review source study
NMDA Receptor Ligand Binding Regioisomer Comparison

Basicity Comparison: Dimethyl vs. Dichloro Substitution

The predicted acid dissociation constant (pKa) for N-(2,5-dimethylphenyl)-guanidine is approximately 11.21 . In stark contrast, the presence of electron-withdrawing chlorine atoms in N-(2,5-dichlorophenyl)-guanidine significantly reduces the electron density on the guanidine moiety. This is predicted to result in a substantial drop in basicity, with an estimated pKa in the range of 8-9. This difference of over 2 pKa units represents a major shift in the compound's protonation state under physiological and experimental conditions (e.g., pH 7.4).

Basicity Difference
Head-to-head comparison
Predicted pKa ≈ 11.21 vs. N-(2,5-dichlorophenyl)-guanidine ≈ 8–9 (>2 pKa units difference)
Fundamental shift in protonation state under physiological conditions
Predicted property; source to verify; aqueous, 25 °C
Basicity pKa Electronic Effects

Mono- vs. Di-Arylguanidine Target Selectivity

N-(2,5-Dimethylphenyl)-guanidine, a mono-arylguanidine, is structurally distinct from potent NMDA receptor antagonists like Aptiganel (CERESTAT), which are N,N'-di-arylguanidines with an additional N-methyl group [1]. While Aptiganel is a potent NMDA antagonist (IC50 ~ 0.1 µM) , the mono-arylguanidine scaffold is more commonly associated with other targets, such as organic cation transporters (OCTs) [2] and sigma receptors [3]. This structural difference directly informs target selectivity, positioning N-(2,5-dimethylphenyl)-guanidine as a valuable tool for exploring pharmacology outside the NMDA receptor channel.

Target Selectivity Profile
Cross-study comparable
Mono-arylguanidine scaffold linked to OCT/sigma receptors; di-arylguanidine (Aptiganel) is potent NMDA antagonist (IC50 ~0.1 µM)
Supports use as non-NMDA probe; distinct pharmacological space
Cross-study comparison; validate in own assay panel
Target Selectivity NMDA Receptor Sigma Receptor

N-(2,5-Dimethylphenyl)-guanidine Research Applications


OCT Pharmacology Reference Tool

Leveraging the established structure-activity relationship (SAR) linking increased lipophilicity in phenylguanidines to enhanced OCT inhibitory potency, N-(2,5-dimethylphenyl)-guanidine is ideally suited as a moderately lipophilic, substituted probe for studying human OCT1, OCT2, and OCT3 function. Its predicted LogP of ~2.0 offers a quantifiably different profile compared to the unsubstituted N-phenylguanidine baseline (LogP ~1.0), allowing researchers to correlate incremental changes in lipophilicity with functional effects on transport inhibition in cellular assays [1]. This makes it a key comparator in panels designed to dissect the molecular determinants of OCT substrate and inhibitor selectivity.

NMDA Ligand Synthesis Building Block

Given the established pharmacophore requirement for a 2,5-disubstituted phenyl ring to achieve high-affinity binding at the NMDA receptor ion-channel site [2], N-(2,5-dimethylphenyl)-guanidine serves as a critical, correctly-oriented intermediate or scaffold. It provides the precise regiochemistry required for the synthesis of more complex, high-potency NMDA antagonists. Its use avoids the unproductive pathways associated with regioisomeric starting materials like 2,4-dimethylphenylguanidine, thereby focusing synthetic efforts and ensuring that resulting lead compounds possess the optimal substitution pattern for target engagement.

Ionization-Dependent Assay Control

The compound's strong basicity, reflected by its high predicted pKa of ~11.21 , makes it a useful control in experiments where the ionization state is a critical variable. In head-to-head comparisons with less basic analogs like N-(2,5-dichlorophenyl)-guanidine (predicted pKa 8-9), the dimethyl compound provides a definitive 'highly protonated' baseline at physiological pH. This is essential for deconvoluting the effects of membrane permeability, electrostatic interactions, and solubility that are all profoundly influenced by a compound's protonation state.

Selective Probe for Non-NMDA Pharmacology

Unlike di-arylguanidines such as Aptiganel, which are potent, direct NMDA receptor channel blockers, the mono-arylguanidine scaffold of N-(2,5-dimethylphenyl)-guanidine is associated with a distinct biological profile, including interactions with sigma receptors and organic cation transporters [3]. This makes it a valuable and selective tool for investigating these alternative pathways, with a reduced likelihood of confounding results due to off-target NMDA receptor activity. It is an essential component in any compound library designed to map the pharmacology of guanidine-based molecules across diverse target families.

Application
Selection Property
Validation Focus
OCT transporter pharmacology
Lipophilicity-dependent inhibition profile
Cellular uptake inhibition in OCT1/2/3 assays
NMDA ligand synthesis
2,5-disubstituted pharmacophore scaffold
Regioisomeric purity and receptor binding validation
Ionization-state assay control
High predicted basicity vs. electron-deficient analogs
Protonation-dependent permeability and solubility
Non-NMDA target profiling
Mono-arylguanidine selectivity over di-arylguanidine NMDA blockers
Sigma receptor and OCT interaction assays; confirm NMDA counter-screen

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
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